![molecular formula C9H6N2O B11920056 2h-Isoxazolo[3,4,5-de]isoquinoline CAS No. 885676-07-3](/img/structure/B11920056.png)
2h-Isoxazolo[3,4,5-de]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2H-Isoxazolo[3,4,5-de]isoquinoline typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction of an alkyne, which acts as a dipolarophile, and nitrile oxide as the dipole . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although there is ongoing research into metal-free synthetic routes to reduce costs and environmental impact .
化学反応の分析
2H-Isoxazolo[3,4,5-de]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2H-Isoxazolo[3,4,5-de]isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2H-Isoxazolo[3,4,5-de]isoquinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the context in which the compound is used .
類似化合物との比較
2H-Isoxazolo[3,4,5-de]isoquinoline can be compared with other similar compounds, such as:
Isoquinoline: This compound has a similar structure but lacks the isoxazole ring.
Quinoline: This compound has a similar structure but with a nitrogen atom in a different position.
Benzoxazole: This compound has a similar structure but with an oxygen atom in a different position.
特性
CAS番号 |
885676-07-3 |
|---|---|
分子式 |
C9H6N2O |
分子量 |
158.16 g/mol |
IUPAC名 |
2-oxa-3,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene |
InChI |
InChI=1S/C9H6N2O/c1-2-6-4-10-5-7-9(6)8(3-1)12-11-7/h1-5,11H |
InChIキー |
YUGYLCJDIVWVME-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=CC3=C2C(=C1)ON3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11919988.png)
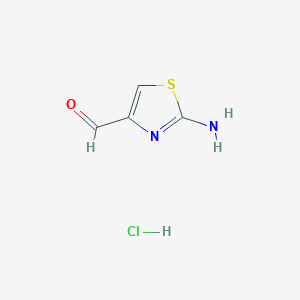

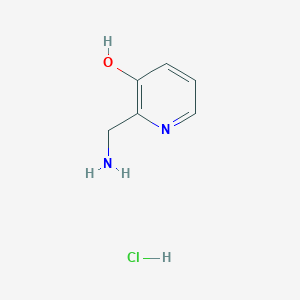
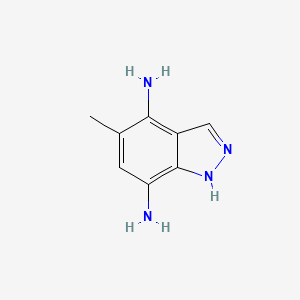
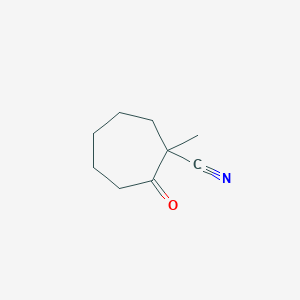


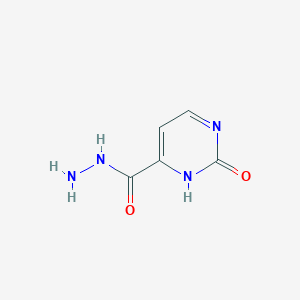
![(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11920040.png)
![7H-Indeno[5,6-b]furan](/img/structure/B11920046.png)
![8-Thia-1,2-diazaspiro[4.5]decane](/img/structure/B11920048.png)
![8-Azaspiro[4.5]decan-1-amine](/img/structure/B11920058.png)
